tert-butyl(2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate
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Overview
Description
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate: is a synthetic organic compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate typically involves the following steps:
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable alkylating agent.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.
Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction using formaldehyde or paraformaldehyde.
tert-Butyl Protection: The carboxyl group can be protected using tert-butyl chloroformate under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl group.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of a carboxylic acid derivative.
Reduction: Formation of a difluoromethyl derivative.
Substitution: Formation of N-alkyl or N-acyl morpholine derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of complex organic molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical studies.
Medicine
Pharmaceuticals: Potential use in the development of new drugs, particularly those targeting the central nervous system.
Industry
Material Science: Potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate would depend on its specific application. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
Morpholine Derivatives: Compounds such as N-methylmorpholine and N-ethylmorpholine.
Trifluoromethyl Compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine.
Uniqueness
The uniqueness of tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C11H18F3NO4 |
---|---|
Molecular Weight |
285.26 g/mol |
IUPAC Name |
tert-butyl (2S,6S)-2-(hydroxymethyl)-6-(trifluoromethyl)morpholine-4-carboxylate |
InChI |
InChI=1S/C11H18F3NO4/c1-10(2,3)19-9(17)15-4-7(6-16)18-8(5-15)11(12,13)14/h7-8,16H,4-6H2,1-3H3/t7-,8-/m0/s1 |
InChI Key |
TUNVKUMOVXVKMD-YUMQZZPRSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@H](O[C@@H](C1)C(F)(F)F)CO |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(OC(C1)C(F)(F)F)CO |
Origin of Product |
United States |
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